2-Ethylhexyl ((2-butoxy-2-oxoethyl)thio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylhexyl ((2-butoxy-2-oxoethyl)thio)acetate is a heterocyclic organic compound with the molecular formula C16H30O4S and a molecular weight of 318.472 g/mol . It is known for its unique chemical structure, which includes both ester and thioester functional groups. This compound is primarily used in research and industrial applications due to its distinctive properties.
Preparation Methods
The synthesis of 2-Ethylhexyl ((2-butoxy-2-oxoethyl)thio)acetate typically involves the esterification of 2-ethylhexanol with (2-butoxy-2-oxoethyl)thioacetic acid. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization .
Industrial production methods may involve continuous flow reactors to enhance the efficiency and yield of the compound. These methods ensure consistent quality and scalability for large-scale production.
Chemical Reactions Analysis
2-Ethylhexyl ((2-butoxy-2-oxoethyl)thio)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under the influence of strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the thioester group to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or thioester sites, leading to the formation of different derivatives.
Common reagents used in these reactions include acids, bases, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Ethylhexyl ((2-butoxy-2-oxoethyl)thio)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and drug delivery systems.
Industry: It is used in the production of specialty chemicals, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of 2-Ethylhexyl ((2-butoxy-2-oxoethyl)thio)acetate involves its interaction with various molecular targets. The ester and thioester groups can undergo hydrolysis, releasing active intermediates that participate in further chemical reactions. These intermediates can interact with enzymes and other proteins, modulating their activity and influencing biological pathways .
Comparison with Similar Compounds
2-Ethylhexyl ((2-butoxy-2-oxoethyl)thio)acetate can be compared with similar compounds such as:
2-Ethylhexyl acetate: This compound lacks the thioester group, making it less reactive in certain chemical reactions.
Butyl 2-ethylhexyl 2,2’-sulfanediyldiacetate: This compound has a similar structure but different functional groups, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its combination of ester and thioester groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
93803-45-3 |
---|---|
Molecular Formula |
C16H30O4S |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
butyl 2-[2-(2-ethylhexoxy)-2-oxoethyl]sulfanylacetate |
InChI |
InChI=1S/C16H30O4S/c1-4-7-9-14(6-3)11-20-16(18)13-21-12-15(17)19-10-8-5-2/h14H,4-13H2,1-3H3 |
InChI Key |
ICKUQBKYPDFCFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)CSCC(=O)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.